molecular formula C6H8Cl2O2 B8253569 (2S)-2-ethylbutanedioyl dichloride

(2S)-2-ethylbutanedioyl dichloride

Cat. No.: B8253569
M. Wt: 183.03 g/mol
InChI Key: XFKCVVFQGHCLIP-BYPYZUCNSA-N
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Description

(2S)-2-ethylbutanedioyl dichloride is an organic compound with the molecular formula C6H8Cl2O2 It is a derivative of butanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-ethylbutanedioyl dichloride typically involves the chlorination of (2S)-2-ethylbutanedioic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions often include refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

(2S)-2-ethylbutanedioic acid+2SOCl2(2S)-2-ethylbutanedioyl dichloride+2SO2+2HCl\text{(2S)-2-ethylbutanedioic acid} + 2 \text{SOCl}_2 \rightarrow \text{this compound} + 2 \text{SO}_2 + 2 \text{HCl} (2S)-2-ethylbutanedioic acid+2SOCl2​→(2S)-2-ethylbutanedioyl dichloride+2SO2​+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the acid and chlorinating agent are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-ethylbutanedioyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form (2S)-2-ethylbutanedioic acid and hydrochloric acid.

    Reduction: It can be reduced to (2S)-2-ethylbutanediol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Requires a base such as pyridine to neutralize the HCl formed during the reaction.

    Water: Hydrolysis occurs readily at room temperature.

Major Products

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    (2S)-2-ethylbutanedioic acid: Formed from hydrolysis.

Scientific Research Applications

(2S)-2-ethylbutanedioyl dichloride is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Potential use in drug development as a building block for active pharmaceutical ingredients.

    Industry: Used in the production of polymers and resins due to its reactivity with nucleophiles.

Mechanism of Action

The mechanism of action of (2S)-2-ethylbutanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are good leaving groups, making the compound highly reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-methylbutanedioyl dichloride
  • (2S)-2-propylbutanedioyl dichloride
  • (2S)-2-isobutylbutanedioyl dichloride

Uniqueness

(2S)-2-ethylbutanedioyl dichloride is unique due to its specific ethyl substitution, which can influence the steric and electronic properties of the compound. This uniqueness can affect its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

(2S)-2-ethylbutanedioyl dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2/c1-2-4(6(8)10)3-5(7)9/h4H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKCVVFQGHCLIP-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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